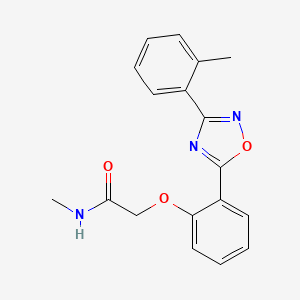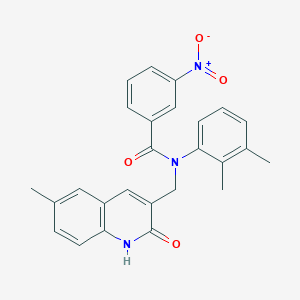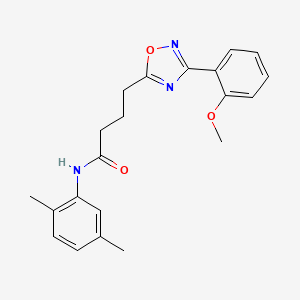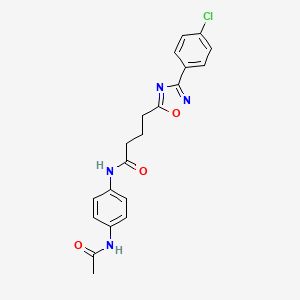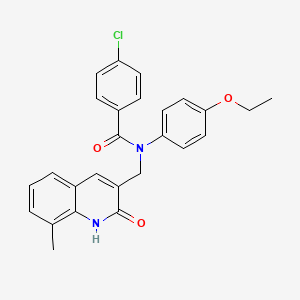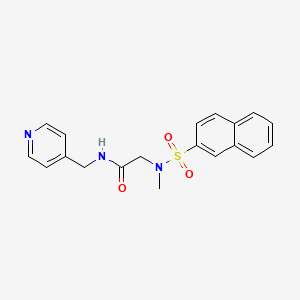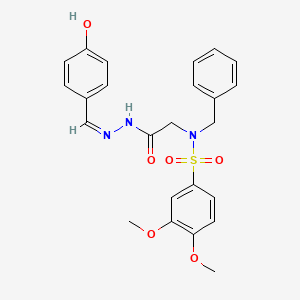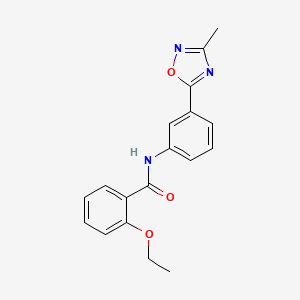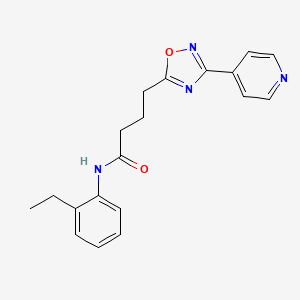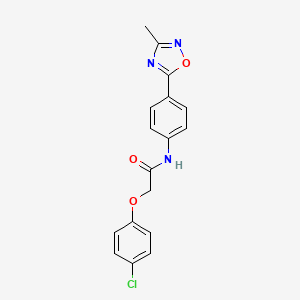
2-(4-chlorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, commonly known as OXA-2395, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of OXA-2395 is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. OXA-2395 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
OXA-2395 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. OXA-2395 has also been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation. In addition, OXA-2395 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of OXA-2395 is its potential therapeutic applications. The compound has shown promising results in various animal models and has the potential to be developed into a novel therapeutic agent. However, there are also some limitations to using OXA-2395 in lab experiments. The compound has a relatively short half-life and is rapidly metabolized in the body. This can make it difficult to achieve therapeutic concentrations of the compound in vivo. In addition, OXA-2395 has poor solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on OXA-2395. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. This could potentially improve the efficacy of the compound in vivo. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further studies are needed to elucidate the exact mechanism of action of OXA-2395 and to identify potential targets for therapeutic intervention.
合成法
The synthesis of OXA-2395 involves the reaction of 4-chlorophenol with 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain OXA-2395. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
OXA-2395 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. OXA-2395 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-2-6-14(7-3-12)20-16(22)10-23-15-8-4-13(18)5-9-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSWEJHKODGIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

